molecular formula C23H16BrCl2N3O4 B12039154 [4-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

[4-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

Cat. No.: B12039154
M. Wt: 549.2 g/mol
InChI Key: KHXRHKGZWGSOPF-KVSWJAHQSA-N
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Description

  • Preparation Methods

    • Unfortunately, detailed synthetic routes and industrial production methods for this specific compound are not readily available in the literature.
    • Researchers may need to explore custom synthesis or adapt existing methods to obtain it.
  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions due to its functional groups.
    • Common reactions include nucleophilic substitutions, reductions, and hydrazone formation.
    • Reagents such as hydrazine, acyl chlorides, and bromine derivatives may be involved.
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

    • Limited information exists on its applications, but we can speculate:

        Chemistry: Potential use as a reagent or intermediate in organic synthesis.

        Biology: Investigate its interactions with biomolecules.

        Medicine: Explore its pharmacological properties.

        Industry: Assess its role in materials science or catalysis.

  • Mechanism of Action

    • Without specific data, we can’t pinpoint its exact mechanism.
    • Hypothetically, it may interact with cellular targets or pathways due to its diverse functional groups.
  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons are challenging due to limited data.
    • Similar compounds may include other hydrazones, phenyl derivatives, or 2-bromobenzoates.

    Remember that this compound’s rarity makes comprehensive information scarce Researchers interested in its properties should conduct further investigations

    Properties

    Molecular Formula

    C23H16BrCl2N3O4

    Molecular Weight

    549.2 g/mol

    IUPAC Name

    [4-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

    InChI

    InChI=1S/C23H16BrCl2N3O4/c24-18-4-2-1-3-17(18)23(32)33-16-8-5-14(6-9-16)12-28-29-21(30)13-27-22(31)15-7-10-19(25)20(26)11-15/h1-12H,13H2,(H,27,31)(H,29,30)/b28-12+

    InChI Key

    KHXRHKGZWGSOPF-KVSWJAHQSA-N

    Isomeric SMILES

    C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC(=C(C=C3)Cl)Cl)Br

    Canonical SMILES

    C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC(=C(C=C3)Cl)Cl)Br

    Origin of Product

    United States

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